PGF2alpha-dihydroxypropanylamine

Übersicht

Beschreibung

Synthesis Analysis

PGF2alpha and its derivatives, including PGF2alpha-dihydroxypropanylamine, can be synthesized through several chemical pathways. One notable method involves the conjugate addition of an alkyne to a bicyclic enal, a process that has been applied to synthesize the veterinary drug Alfaprostol and PGF2α directly (Baars, Classen, & Aggarwal, 2017). This method is praised for its efficiency, providing a streamlined approach to synthesizing PGF2alpha analogs.

Molecular Structure Analysis

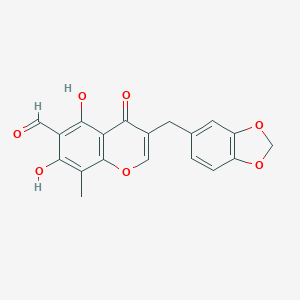

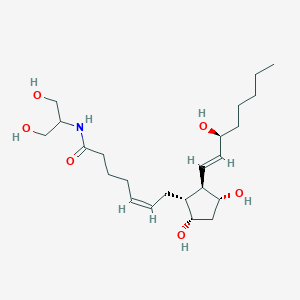

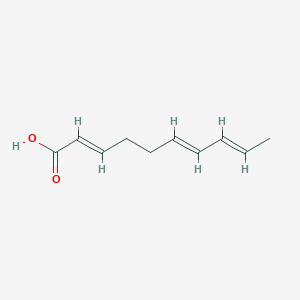

The molecular structure of PGF2alpha-dihydroxypropanylamine, like its parent compound PGF2alpha, features a prostaglandin backbone with specific functional groups that confer its unique biological activities. The presence of the dihydroxypropanylamine group in PGF2alpha derivatives could influence their binding affinity to prostaglandin receptors and, consequently, their physiological effects.

Chemical Reactions and Properties

PGF2alpha and its derivatives participate in various chemical reactions characteristic of prostaglandins. These include oxidation and reduction reactions, as well as transformations mediated by prostaglandin synthases (Sakurai, Oishi, & Watanabe, 2005). These reactions are crucial for the biological activity and metabolism of PGF2alpha derivatives.

Physical Properties Analysis

The physical properties of PGF2alpha-dihydroxypropanylamine, including solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for understanding its behavior in biological systems and for developing pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of PGF2alpha-dihydroxypropanylamine, such as reactivity with biological macromolecules, stability under physiological conditions, and interaction with enzymes involved in prostaglandin metabolism, are key factors in its pharmacological profile. Studies have shown that PGF2alpha and its analogs can bind to prostaglandin receptors, influencing various physiological processes (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).

Wissenschaftliche Forschungsanwendungen

Regulation of Bovine Corpora Lutea : PGF2alpha plays a crucial role in regulating physiological changes in early and mid-cycle bovine corpora lutea. It demonstrates actions in both early and mid-cycle bovine corpus luteum, affecting gene expression and possibly preventing key luteolytic processes (Tsai & Wiltbank, 1998).

Effects on Newborn Rat Pulmonary Arterial Muscle and Endothelium : In newborn rats, 8-Isoprostaglandin F2alpha, a bioactive lipid peroxidation product, has been found to act as a pulmonary vascular muscle relaxant at lower concentrations and a vasoconstrictor at higher concentrations (Belik et al., 2003).

Influence on Platelet Adhesion and Antiaggregatory Effects : 8-Epiprostaglandin F2alpha can increase platelet adhesion and reduce the antiadhesive and antiaggregatory effects of nitric oxide, implicating its role in oxidative injury and platelet activation (Minuz et al., 1998).

Localization in Human Atherosclerotic Lesions : Distinct F2-isoprostanes, including 8-epi PGF2alpha, are present in human atherosclerotic plaques, indicating their involvement in oxidative stress in vivo and potential as biomarkers for oxidant stress in clinical settings (Praticò et al., 1997).

Initiation of Cell Proliferation in Mouse Fibroblasts : PGF2alpha has been shown to initiate DNA synthesis and cell proliferation in mouse 3T3 cell cultures, suggesting its role in cell proliferation regulation (de Asúa et al., 1975).

Ocular Applications : Prostaglandin F2alpha analogs have been hypothesized to reduce intraocular pressure via relaxation of the ciliary muscle, highlighting its potential applications in treating glaucoma (Kunapuli et al., 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOUIWKWHBHDC-GKUWGJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PGF2alpha-dihydroxypropanylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)